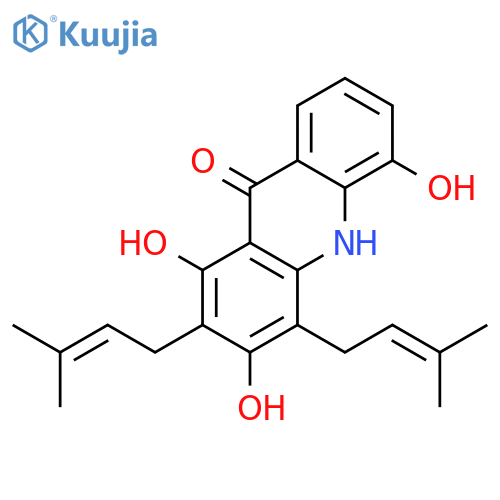Cas no 28233-35-4 (9(10H)-Acridinone,1,3,5-trihydroxy-2,4-bis(3-methyl-2-buten-1-yl)-)

28233-35-4 structure
商品名:9(10H)-Acridinone,1,3,5-trihydroxy-2,4-bis(3-methyl-2-buten-1-yl)-
9(10H)-Acridinone,1,3,5-trihydroxy-2,4-bis(3-methyl-2-buten-1-yl)- 化学的及び物理的性質
名前と識別子
-
- 9(10H)-Acridinone,1,3,5-trihydroxy-2,4-bis(3-methyl-2-buten-1-yl)-
- 1,3,5-trihydroxy-2,4-bis(3-methylbut-2-enyl)-10H-acridin-9-one
- DTXSID10331993
- 28233-35-4
- MolPort-021-804-767
- AKOS040763251
- 1, 3, 5-trihydroxy-2, 4-bis(3-methylbut-2-enyl)-10H-acridin-9-one
- Atalaphylline
- 1,3,5-trihydroxy-2,4-bis(3-methylbut-2-enyl)acridin-9(10H)-one
- 1,3,5-Trihydroxy-2,4-bis(3-methyl-2-butenyl)-9(10H)-acridinone
- 28233-34-3
- Q27105874
- C10645
- AC1L9DKZ
- CHEBI:2903
-
- インチ: InChI=1S/C23H25NO4/c1-12(2)8-10-15-20-18(23(28)16(21(15)26)11-9-13(3)4)22(27)14-6-5-7-17(25)19(14)24-20/h5-9,25-26,28H,10-11H2,1-4H3,(H,24,27)
- InChIKey: GLXYKTASIIUSRC-UHFFFAOYSA-N
- ほほえんだ: OC1C2=C(NC3C(C2=O)=CC=CC=3O)C(C/C=C(\C)/C)=C(O)C=1C/C=C(/C)\C
計算された属性
- せいみつぶんしりょう: 379.17845
- どういたいしつりょう: 379.178
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 5
- 重原子数: 28
- 回転可能化学結合数: 4
- 複雑さ: 635
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.3
- トポロジー分子極性表面積: 89.8Ų
じっけんとくせい
- 密度みつど: 1.242
- ふってん: 584.9°Cat760mmHg
- フラッシュポイント: 307.5°C
- 屈折率: 1.636
- PSA: 89.79
9(10H)-Acridinone,1,3,5-trihydroxy-2,4-bis(3-methyl-2-buten-1-yl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | TN6199-1 mL * 10 mM (in DMSO) |
Atalaphylline |
28233-35-4 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3810 | 2023-09-15 | |
| TargetMol Chemicals | TN6199-5 mg |
Atalaphylline |
28233-35-4 | 98% | 5mg |
¥ 3,710 | 2023-07-11 | |
| TargetMol Chemicals | TN6199-1 ml * 10 mm |
Atalaphylline |
28233-35-4 | 1 ml * 10 mm |
¥ 3810 | 2024-07-20 | ||
| TargetMol Chemicals | TN6199-5mg |
Atalaphylline |
28233-35-4 | 5mg |
¥ 3710 | 2024-07-20 |
9(10H)-Acridinone,1,3,5-trihydroxy-2,4-bis(3-methyl-2-buten-1-yl)- 関連文献
-
1. Index pages
-
Joseph P. Michael Nat. Prod. Rep. 2000 17 603
-
J. P. Michael Nat. Prod. Rep. 1991 8 53
-
4. Rutaceous constitutents. Part II. Two acridone alkaloids from Atalantia ceylanica(Rutaceae)Alan W. Fraser,John R. Lewis J. Chem. Soc. Perkin Trans. 1 1973 1173
-
5. Chapter 14. Alkaloids
28233-35-4 (9(10H)-Acridinone,1,3,5-trihydroxy-2,4-bis(3-methyl-2-buten-1-yl)-) 関連製品
- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)
- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
